molecular formula C15H21N7 B6448187 N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2548985-86-8

N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No. B6448187
CAS RN: 2548985-86-8
M. Wt: 299.37 g/mol
InChI Key: VCVYKJYVVLCJBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine” is a glucokinase activator . Glucokinase is a key regulator of glucose homeostasis and small molecule activators of this enzyme represent a promising opportunity for the treatment of Type 2 diabetes .


Synthesis Analysis

The synthesis of this compound has been investigated in the context of designing glucokinase activators with reduced hypoglycemia risk . The research involved a series of substituted 2-methylbenzofurans as “partial activators” of the glucokinase enzyme .


Molecular Structure Analysis

The molecular structure of “this compound” has been studied in the context of its interaction with glucokinase . The crystal structure of human glucokinase in complex with glucose and this activator has been determined .


Chemical Reactions Analysis

The chemical reactions involving this compound are related to its role as a glucokinase activator . It has been found to improve glycemic control in adults with type 2 diabetes when used in conjunction with metformin .

Scientific Research Applications

N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine has been studied extensively in scientific research due to its potential applications in medicine, chemical synthesis, and biochemistry. It has been used as a model compound for the study of enzyme-catalyzed reactions, as well as for the development of new drugs and pesticides. In addition, this compound has been used to study the structure and function of proteins and enzymes, as well as for the development of new catalysts and catalytic systems.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is not fully understood. However, it is believed that the compound binds to certain proteins and enzymes, resulting in the inhibition of their activity. This inhibition can be used to study the structure and function of proteins and enzymes, as well as to develop new catalysts and catalytic systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that the compound can bind to certain proteins and enzymes, resulting in the inhibition of their activity. This inhibition can be used to study the structure and function of proteins and enzymes, as well as to develop new catalysts and catalytic systems.

Advantages and Limitations for Lab Experiments

The advantages of using N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine in laboratory experiments include its low cost, ease of synthesis, and its ability to bind to proteins and enzymes. Additionally, this compound can be used to study the structure and function of proteins and enzymes, as well as to develop new catalysts and catalytic systems. However, one limitation of this compound is that it is not very stable and can easily degrade in the presence of light and oxygen.

Future Directions

For N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine research include the development of new drugs and pesticides, as well as the study of its biochemical and physiological effects. Additionally, research could focus on improving the stability of the compound, as well as on the development of new catalysts and catalytic systems. Furthermore, studies could be conducted to investigate the potential applications of this compound in medicine and biochemistry.

Synthesis Methods

N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine can be synthesized through a variety of methods, including chemical synthesis and biotechnological synthesis. The most commonly used method is chemical synthesis, which involves the reaction of an amine and a pyrazine derivative. This reaction results in the formation of an amide, which is then hydrolyzed to form the desired product. Alternatively, biotechnological synthesis is also possible, which involves the use of enzymes to catalyze the reaction.

Safety and Hazards

While the specific safety and hazards of this compound are not detailed in the search results, it’s important to note that glucokinase activators, in general, have been associated with a risk of hypoglycemia . Therefore, careful monitoring of blood glucose levels is necessary when using this compound for the treatment of diabetes .

properties

IUPAC Name

N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7/c1-12-14(17-7-6-16-12)21-8-10-22(11-9-21)15-18-5-4-13(19-15)20(2)3/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVYKJYVVLCJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCN(CC2)C3=NC=CC(=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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